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Compound of Interest

Compound Name:
methyl 5-bromo-2H-chromene-8-

carboxylate

CAS No.: 1235439-58-3

Cat. No.: B1422325 Get Quote

Executive Summary & Scaffold Definition
The 2H-chromene (2H-1-benzopyran) scaffold is a privileged pharmacophore in drug discovery,

distinct from its oxidized analog (coumarin) and its regioisomer (4H-chromene).

The specific subclass 2H-chromene-8-carboxylates features an ester moiety at the C8 position

—immediately adjacent to the ring oxygen. This substitution pattern induces unique electronic

deshielding and steric compression effects that are diagnostic in

C NMR spectroscopy.

Structural Distinction (Crucial for Assignment)
2H-Chromene:

hybridized C2 (

~65 ppm), alkene at C3-C4.

4H-Chromene:

hybridized C4 (

~25-30 ppm), alkene at C2-C3.
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Coumarin: Carbonyl at C2 (

~160 ppm).[1]

C Chemical Shift Fingerprint
The following data compares the unsubstituted core with the 8-carboxylate derivative. Values

are derived from aggregate experimental data of substituted chromenes and calculated

substituent chemical shift (SCS) increments.

Table 1: Chemical Shift Assignments (in CDCl , 100 MHz)
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Carbon
Position

Type

Base 2H-
Chromene (

ppm)

8-Carboxylate
Derivative (

ppm)

Assignment
Logic &
Electronic
Effect

C2 O-CH 65.2 65.5 - 66.0

Minimal change.

Diagnostic

doublet in

HSQC.

C3 Alkene CH 124.5 124.8
-position to ring

oxygen; typically

shielded.

C4 Alkene CH 129.1 129.5
Benzylic-like

resonance.

C4a Quaternary 121.5 122.0
Bridgehead

carbon.

C5 Aromatic CH 126.8 127.5

Para to the

carboxylate;

slight

deshielding.

C6 Aromatic CH 121.2 121.5
Meta to

carboxylate.

C7 Aromatic CH 129.5 131.0 - 132.5

Ortho to

carboxylate;

significant

deshielding.

C8 Quaternary 115.8 120.0 - 123.0

Critical Shift.Ipso

effect of ester +

ortho to Oxygen.

C8a Quaternary 153.5 156.0 - 158.0

Deshielded by

O1 and ortho-

ester effect.
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C=O (Ester) Carbonyl N/A 164.5 - 166.0

Characteristic

ester carbonyl

signal.

O-CH

-R
Ester Alkyl N/A 60.0 - 62.0

(If ethyl ester)

Typical ethoxy

methylene.

Note on Solvent Effects: In DMSO-

, expect a global deshielding of +0.5 to +1.5 ppm due to polarity/hydrogen bonding,

particularly at C8a and the Ester Carbonyl.

Comparative Analysis: Performance vs. Alternatives
In synthetic workflows, 2H-chromenes often co-elute with 4H-isomers or uncyclized phenolic

intermediates.

C NMR is the definitive tool for performance validation (purity and identity).

Table 2: Diagnostic Comparison with Isomeric Scaffolds

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1422325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
2H-Chromene-8-

carboxylate

4H-Chromene

Isomer
Coumarin (2-oxo)

Aliphatic Region
C2 (

65)

C4 (

25-30)

None (if

unsubstituted)

Carbonyl Region
One signal (Ester,

~165)

One signal (Ester,

~165)

Two signals (Lactone

~160 + Ester ~165)

Alkene Region
C3/C4 (

124/129)

C2/C3 (

140/105)

C3/C4 (

116/143)

C8a (O-C=C) 156-158 150-152 153-155

Key Insight: The most common error in drug development libraries is misidentifying the

thermodynamically stable 4H-chromene as the kinetic 2H-product. If you see a signal at

25-30 ppm, your reaction has isomerized to the 4H-form.

Mechanistic Assignment Protocol (Self-Validating
System)
To ensure scientific integrity, do not rely solely on 1D peak lists. Use the following HMBC

(Heteronuclear Multiple Bond Correlation) workflow to validate the 8-position regiochemistry.

The "Oxygen-Walk" Protocol
Anchor at C2: Identify the doublet at

65 ppm (C2 protons).

Bridge to C8a: The C2 protons will show a strong

correlation to the quaternary carbon at

156-158 (C8a).

Validate C8: The C8a carbon should show a weak
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or

correlation to the aromatic proton at C7, but NO correlation to the ester protons if the ester is
at C8 (too far, 4 bonds).

Confirm Ester Location: Find the aromatic proton at C7 (

~7.5 ppm). It must show a strong

correlation to the Ester Carbonyl (

165). This confirms the ester is attached at C8.

Visualization of HMBC Correlations
The following diagram illustrates the critical connectivity required to confirm the structure.

H-C2
(d, ~5.0 ppm) C-8a

(~157 ppm)

3J (Strong)

H-C7
(d, ~7.5 ppm)

3J

C=O (Ester)
(~165 ppm)

3J (Diagnostic)

C-8
(~122 ppm)

2J

Click to download full resolution via product page

Caption: Diagnostic HMBC correlations. The H-C7 to Ester Carbonyl correlation is the "smoking

gun" for 8-position substitution.

Experimental Methodology
To reproduce these results for regulatory filing or publication, follow this optimized acquisition

protocol.

Sample Preparation[1][2][3]
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Solvent: CDCl

(99.8% D) + 0.03% TMS.

Why: CDCl

minimizes viscosity-induced line broadening compared to DMSO.

Concentration: 15-20 mg in 0.6 mL.

Why: 2H-chromenes can polymerize at high concentrations; this range balances sensitivity

with stability.

Instrument Parameters (600 MHz equivalent)
1D

C{

H}:

Pulse angle: 30° (to avoid saturation of quaternary C8/C8a).

Relaxation delay (D1): 2.0 - 3.0 seconds.

Reasoning: C8 and C8a are quaternary and have long T1 relaxation times. Short D1 will

suppress these critical signals.

gHMBCAD (Adiabatic):

Optimize for Long-Range Coupling: 8 Hz.

Reasoning: The

coupling through the ester and aromatic ring is typically 6-8 Hz. Standard 10 Hz settings
may miss the C7-to-Carbonyl correlation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1422325?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1422325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

